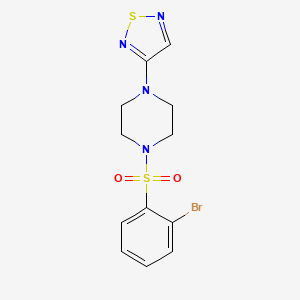

1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-[4-(2-bromophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSMIYMFDHUWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a bromobenzenesulfonyl group and a thiadiazole moiety. This unique structure contributes to its biological properties.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is believed to enhance this activity through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 15 |

| Thiadiazole Derivative B | S. aureus | 20 |

| 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | P. aeruginosa | 18 |

Anticancer Properties

Research indicates that compounds containing the piperazine and thiadiazole groups may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

A study demonstrated that a similar piperazine derivative significantly reduced the viability of cancer cell lines in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 8 |

| A549 | 12 |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems. In animal models, administration of related thiadiazole compounds has been linked to improved cognitive function and reduced neuroinflammation.

The biological activity of 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Study : A study evaluated the efficacy of various thiadiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications in the substituents significantly altered antimicrobial potency.

- Cancer Research : A series of piperazine derivatives were tested for anticancer activity. One derivative showed promising results with an IC50 value lower than that of standard chemotherapeutics.

- Neuroprotection : In a rodent model of neurodegeneration, a related compound was found to reduce markers of oxidative stress and inflammation significantly.

Chemical Reactions Analysis

Reactivity of the Bromobenzenesulfonyl Group

The 2-bromobenzenesulfonyl group is critical for nucleophilic substitution and cross-coupling reactions.

Notes :

-

Bromine’s position (ortho to sulfonyl group) may hinder some reactions due to steric effects.

-

Sulfonamide stability under acidic/basic conditions is noted in HDAC inhibitor analogs .

Piperazine Ring Modifications

The piperazine ring can undergo alkylation, acylation, or coordination with metal ions.

Notes :

-

The electron-withdrawing sulfonyl group may reduce piperazine’s basicity, affecting reaction rates .

1,2,5-Thiadiazole Reactivity

The 1,2,5-thiadiazole ring is electron-deficient, enabling electrophilic substitution or ring-opening reactions.

Notes :

-

Thiadiazole’s stability under thermal conditions is inferred from analogs with melting points >110°C .

Sulfonamide Group Reactivity

The sulfonamide linkage (N-SO₂) may participate in hydrolysis or serve as a hydrogen-bond donor.

Synthetic Pathways and Byproducts

The compound is likely synthesized via sulfonylation of 4-(1,2,5-thiadiazol-3-yl)piperazine with 2-bromobenzenesulfonyl chloride . Key byproducts may include:

-

Di-sulfonylated piperazine : From excess sulfonyl chloride.

-

Hydrolyzed sulfonamide : Due to moisture during synthesis.

Stability and Decomposition

Comparison with Similar Compounds

Physicochemical and Electronic Properties

The bromobenzenesulfonyl group increases molecular weight and lipophilicity compared to simpler substituents (e.g., methyl or benzyl groups). For instance:

Table 2: Substituent Effects on Properties

Q & A

Basic Synthesis & Purification

Q1: What methodologies are recommended for synthesizing the 1,2,5-thiadiazole moiety in this compound? A: The thiadiazole ring can be introduced via cyclization of thioamide precursors under oxidative conditions. For example, using sulfuryl chloride (SO₂Cl₂) or H₂O₂ in anhydrous solvents like DCM, followed by reflux for 4–6 hours. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 1:2) . Post-synthesis, purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is effective for isolating intermediates .

Q2: How can researchers optimize yields during sulfonylation of the piperazine ring? A: Use a two-fold molar excess of 2-bromobenzenesulfonyl chloride in DMF with K₂CO₃ (1.2 equiv.) as a base. Stirring at 0–5°C for 1 hour, followed by gradual warming to room temperature, minimizes side reactions. Extract with methylene chloride (3×15 mL) and dry over Na₂SO₄ .

Advanced Reaction Design

Q3: How can computational methods improve reaction pathways for derivatives of this compound? A: Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates for sulfonylation or thiadiazole cyclization. Tools like Gaussian or ORCA, combined with reaction path search algorithms (e.g., GRRM), identify low-energy pathways. Experimental validation via HPLC-MS ensures computational accuracy .

Q4: What strategies resolve low regioselectivity in thiadiazole functionalization? A: Introduce directing groups (e.g., bromine at the 2-position of the benzene ring) to enhance steric/electronic control. Use Pd-catalyzed C–H activation with ligands like XPhos to achieve >80% regioselectivity. Confirm outcomes via ¹H NMR and X-ray crystallography .

Biological Evaluation

Q5: How should researchers design assays to evaluate anticancer activity? A: Conduct cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) with 48–72 hr incubation. Include positive controls (e.g., cisplatin) and IC₅₀ calculations via nonlinear regression. Pair with molecular docking (AutoDock Vina) targeting tyrosine kinases or tubulin, using PDB IDs 1M17 or 1SA0 .

Q6: How to address contradictory data between in vitro and in vivo efficacy? A: Perform pharmacokinetic profiling (plasma stability, protein binding) to assess bioavailability. Use LC-MS/MS for metabolite identification. Adjust formulations (e.g., PEGylation) or co-administer CYP450 inhibitors to enhance systemic exposure .

Structural Characterization

Q7: Which spectroscopic techniques confirm the sulfonyl-thiadiazole-piperazine scaffold? A:

- ¹H/¹³C NMR : Key peaks include δ 3.2–3.5 ppm (piperazine CH₂), δ 7.5–8.1 ppm (aromatic Br-C₆H₄-SO₂), and δ 8.3–8.7 ppm (thiadiazole protons).

- HRMS : Exact mass calculation for C₁₃H₁₂BrN₄O₂S₂ (M+H⁺: 415.9492).

- IR : Confirm sulfonyl (1350–1300 cm⁻¹) and thiadiazole (1600–1550 cm⁻¹) stretches .

Data Analysis & Reproducibility

Q8: How to statistically validate inconsistent biological replicate data? A: Apply ANOVA with post-hoc Tukey tests for ≥3 replicates. Exclude outliers via Grubbs’ test (α=0.05). Use standardized protocols for cell passage numbers and reagent batches. Report p-values and effect sizes (Cohen’s d) .

Q9: What computational tools reconcile conflicting molecular docking results? A: Compare docking scores from multiple software (e.g., Glide, MOE). Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Consensus scoring (≥2 tools) improves reliability .

Scalability & Safety

Q10: How to scale up synthesis while maintaining purity? A: Optimize batch reactors with controlled addition rates for exothermic steps (e.g., sulfonylation). Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity. Conduct DSC analysis to ensure thermal stability during scale-up .

Q11: What safety protocols mitigate risks from bromine and sulfonyl groups? A: Handle brominated intermediates in fume hoods with nitrile gloves. Neutralize waste with 10% NaHCO₃ before disposal. Monitor airborne particulates via OSHA Method 1007 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.